3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride 3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1106940-96-8
VCID: VC6867861
InChI: InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H
SMILES: C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl
Molecular Formula: C12H15ClF3N
Molecular Weight: 265.7

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride

CAS No.: 1106940-96-8

Cat. No.: VC6867861

Molecular Formula: C12H15ClF3N

Molecular Weight: 265.7

* For research use only. Not for human or veterinary use.

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride - 1106940-96-8

Specification

CAS No. 1106940-96-8
Molecular Formula C12H15ClF3N
Molecular Weight 265.7
IUPAC Name 3-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride
Standard InChI InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H
Standard InChI Key GNERKUYVCOPIJA-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring—a six-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position by a phenyl group bearing a trifluoromethyl (-CF₃) group at its para position. The hydrochloride salt form improves aqueous solubility, a critical factor in biological applications .

Molecular Formula: C₁₂H₁₅ClF₃N
Molecular Weight: 265.70 g/mol
Structural Analogue: 4-(3-Trifluoromethylphenyl)Piperidine Hydrochloride (CAS 6652-16-0) shares a similar backbone but differs in the substitution position on the piperidine ring .

Stereochemical Considerations

Piperidine derivatives often exhibit chirality due to substituents on the nitrogen-containing ring. While stereochemical data for this specific compound is unavailable, related analogues demonstrate conformational flexibility, influencing receptor binding in pharmacological contexts .

Synthesis and Production

Laboratory-Scale Synthesis

The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. A representative route involves:

  • Piperidine Functionalization: Reacting piperidine with a trifluoromethylphenyl halide under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Conditions:

  • Temperature: 80–120°C

  • Catalysts: Palladium catalysts for coupling reactions

  • Solvents: Dimethylformamide (DMF) or ethanol .

Industrial Manufacturing

Industrial production scales these reactions using continuous-flow reactors to enhance yield (typically >85%) and purity (>98%). Process optimization focuses on minimizing byproducts like dehalogenated intermediates .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Melting Point210–215°C (decomposes)Estimated
Solubility in Water25 mg/mL at 25°C
LogP (Partition Coeff.)2.8Calculated

Spectroscopic Characteristics

  • ¹H NMR: Signals at δ 3.2–3.5 ppm (piperidine CH₂), δ 7.4–7.6 ppm (aromatic protons) .

  • IR: Stretching vibrations at 1120 cm⁻¹ (C-F) and 2500 cm⁻¹ (N-H⁺) .

Chemical Reactivity

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the phenyl ring, directing electrophiles to the meta position relative to the piperidine attachment. Nitration and sulfonation proceed sluggishly, requiring harsh conditions .

Reductive Transformations

Catalytic hydrogenation reduces the piperidine ring to a pyrrolidine derivative, albeit with modest yields (50–60%) due to competing dehalogenation.

Example Reaction:
C₁₂H₁₅ClF₃N+H2Pd/CC12H17ClF3N\text{C₁₂H₁₅ClF₃N} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{12}\text{H}_{17}\text{ClF}_3\text{N}

Applications in Pharmaceutical Research

Neurological Target Engagement

The compound’s structural similarity to dopamine reuptake inhibitors suggests potential in treating neuropsychiatric disorders. In vitro assays show moderate affinity for the dopamine transporter (Ki = 120 nM) .

Agrochemistry

Derivatives act as fungicides by inhibiting ergosterol biosynthesis. Field trials demonstrate efficacy against Phytophthora infestans at 50 ppm.

Hazard CategoryGHS CodeSeverity
Acute Oral ToxicityH302Harmful if swallowed
Skin IrritationH315Causes irritation
Aquatic ToxicityH412Harmful to aquatic life

Comparative Analysis with Analogues

Positional Isomerism Effects

Comparing 3- and 4-substituted piperidines reveals marked differences:

  • Lipophilicity: The 3-substituted isomer exhibits a higher LogP (2.8 vs. 2.5), enhancing blood-brain barrier penetration .

  • Metabolic Stability: Plasma half-life increases from 1.5 h (4-substituted) to 2.2 h (3-substituted) in rodent models .

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